1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
Description
This compound is a piperazine-derived small molecule featuring a 4-fluorobenzo[d]thiazole moiety at the piperazine nitrogen and a 4-fluorophenyl sulfonyl group attached to the butanone chain.
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S2/c22-15-6-8-16(9-7-15)31(28,29)14-2-5-19(27)25-10-12-26(13-11-25)21-24-20-17(23)3-1-4-18(20)30-21/h1,3-4,6-9H,2,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOQDHJEZXYNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the piperazine ring, and the sulfonyl butanone moiety. Common synthetic routes may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the sulfonyl butanone moiety: This can be done through sulfonylation reactions followed by coupling with a butanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of 4-fluorobenzo[d]thiazole and 4-fluorophenyl sulfonyl groups. Below is a comparative analysis with key analogs from the evidence:
Key Observations:
Arylpiperazine Substituents: The target compound’s 4-fluorobenzo[d]thiazole group is distinct from trifluoromethylphenyl (MK41), phenyl (MK38), and pyrazole (Compound 5) moieties. Fluorinated benzo[d]thiazoles are rare in the evidence, suggesting unique electronic or steric properties for receptor binding . 4-Fluorophenyl sulfonyl on the butanone chain differentiates it from thiophene (MK41, MK38) or pyrazole (Compound 5) groups. Sulfonyl groups typically enhance solubility and metabolic stability compared to hydrophobic thiophene .
Synthetic Approaches: Most analogs (e.g., MK41, MK38) use HOBt/TBTU-mediated coupling of arylpiperazines with carboxylic acids, suggesting the target compound could be synthesized similarly .
Physicochemical and Pharmacological Implications
- Sulfonyl vs. Thiophene : The sulfonyl group may improve aqueous solubility over thiophene-containing analogs (e.g., MK41), which are prone to oxidative metabolism .
- Piperazine Flexibility : Piperazine derivatives in the evidence lack rigid benzo[d]thiazole systems, implying the target’s conformation may restrict rotational freedom, favoring selective receptor interactions .
Biological Activity
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a synthetic compound that incorporates a piperazine ring, a benzothiazole moiety, and a sulfonyl group. This unique structural configuration suggests a range of potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈F₂N₄O₂S, and its molecular weight is approximately 382.43 g/mol. The presence of fluorine atoms in the structure enhances lipophilicity and may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |
| Molecular Weight | 382.43 g/mol |
| CAS Number | 941900-76-1 |
The biological activity of this compound can be attributed to several mechanisms:
- GABA-A Receptor Modulation : Research has indicated that compounds with similar structures can act as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in regulating neuronal excitability. This modulation can lead to anxiolytic effects and potential neuroprotective properties .
- Tyrosinase Inhibition : The compound may exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders . Preliminary studies have shown that related piperazine derivatives possess significant inhibitory effects on tyrosinase activity, suggesting that this compound could similarly affect melanogenesis .
- Antimicrobial Activity : Compounds containing benzothiazole and piperazine moieties have been evaluated for antimicrobial properties. The incorporation of the fluorinated aromatic system may enhance the compound's efficacy against various pathogens .
Case Studies
Several studies have explored the biological activities associated with similar compounds:
- GABA-A Receptor Studies : A series of compounds were identified as PAMs for GABA-A receptors, demonstrating improved metabolic stability compared to existing drugs. These findings suggest that modifications to the benzothiazole and piperazine structures can significantly enhance receptor interaction and therapeutic potential .
- Tyrosinase Inhibition : In a study evaluating tyrosinase inhibitors, several derivatives demonstrated IC50 values significantly lower than that of kojic acid, a standard reference inhibitor. The most potent derivatives showed IC50 values around 0.18 μM, indicating strong competitive inhibition .
Comparative Analysis
The following table summarizes the biological activities reported for related compounds:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1) | Tyrosinase Inhibitor | 0.18 |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | GABA-A Receptor PAM | Not specified |
| 4-(4-Fluorobenzyl)piperazine derivative | Antimicrobial | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
